molecular formula C5H4BClF3KN2 B577573 Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate CAS No. 1245906-63-1

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate

Cat. No.: B577573
CAS No.: 1245906-63-1
M. Wt: 234.455
InChI Key: ISBCQTHHKZSMHE-UHFFFAOYSA-N
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Description

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry Organotrifluoroborates are known for their stability, ease of handling, and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate typically involves the reaction of 5-amino-2-chloropyridine with potassium bifluoride (KHF2) in the presence of boron trifluoride (BF3). The reaction proceeds through the formation of an intermediate boronic acid, which subsequently reacts with potassium bifluoride to yield the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry techniques to enhance scalability and efficiency. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution can yield a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate in chemical reactions involves the hydrolysis of the trifluoroborate group to form a reactive boronic acid intermediate. This intermediate can then participate in various reactions, such as Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .

Comparison with Similar Compounds

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate can be compared with other organotrifluoroborates and boronic acids:

The unique combination of the amino and chloro groups in this compound enhances its reactivity and makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;(5-amino-2-chloropyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClF3N2.K/c7-5-4(6(8,9)10)1-3(11)2-12-5;/h1-2H,11H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBCQTHHKZSMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1Cl)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726251
Record name Potassium (5-amino-2-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-63-1
Record name Potassium (5-amino-2-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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